6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Overview
Description
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound featuring a unique structure that combines a pyridine ring, an imidazothiazole ring, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl groups through nucleophilic substitution reactions. The imidazothiazole ring is then formed via cyclization reactions under controlled conditions, often involving the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE shares similarities with other compounds containing pyridine and imidazothiazole rings, such as:
- **6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
- **6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-6-(methyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
Uniqueness
The uniqueness of this compound lies in its multiple trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4OS/c13-6-3-5(11(14,15)16)4-20-7(6)21-10(12(17,18)19)8(24)23-1-2-25-9(23)22-10/h3-4H,1-2H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYJAQFUNNXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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